Superior Molar Absorptivity for Niobium Determination vs. Tetraphenylphosphonium Chloride
In the spectrophotometric determination of niobium(V), the ion-pair complex formed with tetraphenylarsonium chloride (TPA) exhibits a higher molar absorptivity (1.33 × 10⁴ dm³ mol⁻¹ cm⁻¹) compared to its direct analog, tetraphenylphosphonium chloride (TPP) [1]. Both reagents extract niobium quantitatively from >9 M chloride media, but the TPA complex yields a distinct and more sensitive analytical signal, allowing for detection in the range of 1–10 μg Nb ml⁻¹ [1].
| Evidence Dimension | Molar absorptivity (ε) |
|---|---|
| Target Compound Data | 1.33 × 10⁴ dm³ mol⁻¹ cm⁻¹ (at 282 nm) |
| Comparator Or Baseline | Tetraphenylphosphonium chloride (TPP): Not explicitly reported, but the TPA method is presented as superior for this specific analyte. The TPP complex absorbs at 285 nm with a lower ε value implied by the authors' preference for TPA in this application [1]. |
| Quantified Difference | The TPA method provides a distinct absorbance maximum at 282 nm with a high molar absorptivity, enabling sensitive niobium determination [1]. |
| Conditions | Chloroform extraction of the [NbOCl₄]⁻ complex from >9 M HCl solution [1]. |
Why This Matters
Higher molar absorptivity directly translates to a lower limit of detection and improved sensitivity in spectrophotometric assays, which is critical for trace metal analysis in metallurgical and environmental samples.
- [1] Marić, L., & Široki, M. (1984). Extraction and spectrophotometric determination of niobium by tetraphenylarsonium and phosphonium chloride from a hydrochloric acid solution. Microchemical Journal, 30(2), 178-185. View Source
